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molecular formula C12H16N2O2 B8336031 N,N-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-amine

N,N-dimethyl-7-nitro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B8336031
M. Wt: 220.27 g/mol
InChI Key: QVSPNHUZTNKJSK-UHFFFAOYSA-N
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Patent
US08436004B2

Procedure details

With cooling with ice, 0.16 mL of methanesulfonyl chloride and 0.29 mL of triethylamine were added to a tetrahydrofuran (5 mL) solution of 200 mg of 7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol obtained according to the method described in WO2004/087124, and stirred for 1 hour. The insoluble matter was removed through filtration through Celite, the solvent was evaporated away from the filtrate, the residue was dissolved in 3 mL of N,N-dimethylformamide, then 1.55 mL of 2 M dimethylamine/tetrahydrofuran solution was added to it, and stirred overnight at 60° C. After left cooled, water was added to the reaction solution, and then diluted with ethyl acetate. The organic layer was washed with water and saturated saline water, and dried with anhydrous sodium sulfate. The solvent was evaporated away, and the residue was purified through silica gel column chromatography (hexane/ethyl acetate) to obtain 100 mg of the entitled compound as a yellow oil.
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(Cl)(=O)=O.[CH2:6]([N:8]([CH2:11]C)[CH2:9][CH3:10])C.[N+:13]([C:16]1[CH:25]=C2[C:19]([CH2:20][CH2:21][CH2:22]C2O)=[CH:18][CH:17]=1)([O-:15])=[O:14]>O1CCCC1>[CH3:11][N:8]([CH3:6])[CH:9]1[C:10]2[C:19](=[CH:18][CH:17]=[C:16]([N+:13]([O-:15])=[O:14])[CH:25]=2)[CH2:20][CH2:21][CH2:22]1

Inputs

Step One
Name
Quantity
0.16 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
0.29 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCCC(C2=C1)O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
The insoluble matter was removed through filtration through Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away from the filtrate
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 3 mL of N,N-dimethylformamide
ADDITION
Type
ADDITION
Details
1.55 mL of 2 M dimethylamine/tetrahydrofuran solution was added to it
STIRRING
Type
STIRRING
Details
stirred overnight at 60° C
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
After left
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
water was added to the reaction solution
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated saline water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated away
CUSTOM
Type
CUSTOM
Details
the residue was purified through silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C1CCCC2=CC=C(C=C12)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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